4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, also known as CPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity, and this compound may enhance its effects by binding to GABA receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce seizure activity, anxiety, and pain in animal models. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one in lab experiments is its high potency, which allows for smaller doses to be used. However, its limited solubility in water can make it difficult to administer and may require the use of solvents. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are several potential future directions for the study of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one. One area of research is the development of new drugs based on its structure and pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases and conditions.
Synthesis Methods
The synthesis of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-ethylbenzaldehyde in the presence of a reducing agent and a catalyst. The resulting product is then treated with pyrrolidine to yield this compound.
Scientific Research Applications
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-2-13-6-8-17(9-7-13)24-12-15(11-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)10-14/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPBTNORSAQBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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